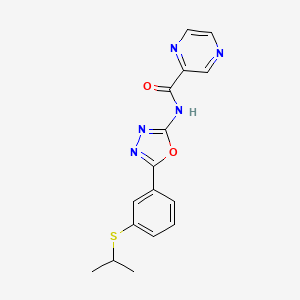

N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

Description

N-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a 1,3,4-oxadiazole ring substituted with a 3-(isopropylthio)phenyl group. This structure combines aromatic and sulfur-containing moieties, which are often associated with enhanced biological activity, such as antimicrobial or enzyme inhibitory effects . The synthesis of analogous pyrazine-2-carboxamide derivatives typically involves condensation reactions between pyrazine-2,3-dicarboxylic acid anhydride and aromatic amines, followed by further functionalization (e.g., bromination or thioether formation) .

Properties

IUPAC Name |

N-[5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c1-10(2)24-12-5-3-4-11(8-12)15-20-21-16(23-15)19-14(22)13-9-17-6-7-18-13/h3-10H,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDVQZZOCNWVCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The pyrazine ring can be introduced through a subsequent cyclization reaction. The isopropylthio group is usually introduced via a nucleophilic substitution reaction using isopropylthiol as the nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and biological activity.

Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Pyrazine-2-carboxamide Derivatives

- N-(4-Acetylphenyl)pyrazine-2-carboxamide (2a): This compound shares the pyrazine-2-carboxamide backbone but lacks the oxadiazole moiety. Instead, it features an acetylphenyl group. The acetyl substituent introduces electron-withdrawing effects, which may reduce metabolic stability compared to the isopropylthio group in the target compound. Antimicrobial studies suggest moderate activity against Leuconostoc mesenteroides .

- N-[4-(Bromoacetyl)phenyl]pyrazine-2-carboxamide (4) : Bromination of 2a introduces a bromoacetyl group, enhancing electrophilicity. However, the bromine atom may increase toxicity risks, limiting therapeutic utility compared to the sulfur-based isopropylthio group .

Oxadiazole and Thiadiazole Analogues

- 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide: Replacing the oxadiazole with a thiadiazole ring alters electronic properties due to sulfur’s lower electronegativity compared to oxygen.

- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide : This compound combines thiadiazole and thienyl groups, emphasizing sulfur-rich heterocycles. The ethyl substituent offers less steric bulk than isopropyl, which may affect receptor interactions .

Substituent Variations

- This highlights the importance of alkyl chain length in optimizing bioavailability .

- N-(4-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl) acetamide (AB1): The aminophenyl group introduces basicity, which may improve solubility but could also lead to instability under acidic conditions compared to the neutral isopropylthio group .

Key Observations:

Lipophilicity: The isopropylthio group in the target compound likely enhances lipophilicity (logP ~3.5–4.0) compared to acetyl (logP ~1.8) or aminophenyl (logP ~1.2) substituents, favoring passive diffusion across biological membranes.

Metabolic Stability : Thioether groups (e.g., isopropylthio) are generally more stable toward oxidative metabolism than acetyl or bromoacetyl groups .

Stereoelectronic Effects : The oxadiazole ring’s oxygen atoms may engage in hydrogen bonding, whereas thiadiazole analogs (e.g., ) rely on sulfur’s polarizability for interactions.

Biological Activity

N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features:

- Pyrazine ring : A six-membered aromatic ring containing two nitrogen atoms.

- Oxadiazole moiety : A five-membered ring with two nitrogen atoms and one oxygen atom.

- Isopropylthio group : A sulfur-containing substituent that enhances the compound's reactivity and biological properties.

The molecular formula is , with a molecular weight of approximately 390.4 g/mol .

Anticancer Properties

Research indicates that compounds containing pyrazine and oxadiazole structures often exhibit anticancer activities. For instance, derivatives similar to this compound have shown significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 11 | HBMEC-2 | 3.55 |

| Compound 15 | SH-SY5Y | 3.68 |

| Compound 16 | BuChE | 2.3 |

| Compound 17 | AchE | 2.6 |

These values suggest strong potential for further development in cancer therapeutics .

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory properties by inhibiting pathways such as NF-kB and reducing nitric oxide production in macrophages. For example, certain pyrazine derivatives have shown up to 56.32% inhibition of lipopolysaccharide (LPS)-induced nitric oxide overexpression at a concentration of 20 µM .

Antimicrobial Activity

The presence of the oxadiazole moiety is associated with enhanced antimicrobial activity. Aryl substitutions in oxadiazole derivatives can significantly improve their efficacy against various pathogens, making them candidates for developing new antimicrobial agents .

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways:

- Formation of the oxadiazole ring : This can be achieved through the reaction of hydrazides with carboxylic acids or acid chlorides.

- Introduction of the pyrazine moiety : This step may involve cyclization reactions where appropriate precursors are reacted under controlled conditions.

- Final modifications : The introduction of the isopropylthio group and other substituents can be performed via nucleophilic substitution reactions.

Each step requires careful optimization to maximize yield and purity .

Case Studies and Research Findings

Recent studies have highlighted the biological potential of compounds related to this compound:

- Inhibition Studies : A study reported IC50 values for various derivatives against different kinases, showcasing their potency in inhibiting cancer-related pathways.

- Neuroprotective Effects : Some derivatives have been tested for neuroprotective effects in cellular models, demonstrating their ability to reduce oxidative stress-induced cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.